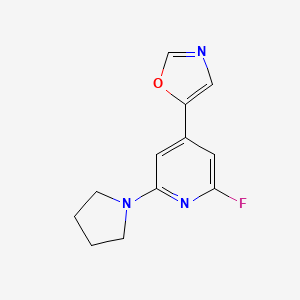

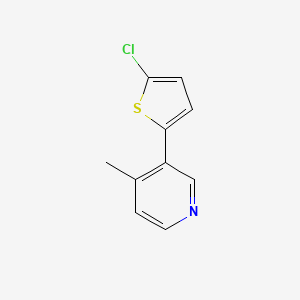

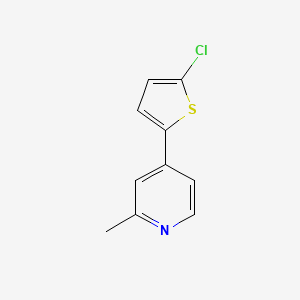

3-(5-Chloro-2-thienyl)-4-methylpyridine

Vue d'ensemble

Description

The compound “3-(5-Chloro-2-thienyl)-4-methylpyridine” is likely to be an organic compound containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring and the thiophene ring in separate steps, followed by a coupling reaction to join the two rings together. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The positions of these groups on the rings would be determined by the numbering in the name of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The thiophene ring is also aromatic and can undergo similar reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiophene rings, as well as the chlorine atom and the methyl group. For example, the compound is likely to be relatively stable due to the aromaticity of the rings. The presence of the chlorine atom might make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Application 1: Non-Peptide GnRH Antagonists

- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the development of non-peptide GnRH (Gonadotropin-releasing hormone) antagonists. GnRH plays an important role in regulating the reproductive system. It stimulates the differential release of the gonadotropins FSH and LH from pituitary tissue. Non-peptide GnRH antagonists are being developed to treat hormone-dependent diseases .

- Methods of Application: The compound was synthesized as a modification to avoid atropisomerism (rotational diastereoisomers). The 2-fluoro-3-methoxyphenyl group was substituted with various heteroaromatic groups, including a 5-chloro-2-thienyl analogue .

- Results or Outcomes: The 5-chloro-2-thienyl analogue was reported to be most potent among the synthesized compounds .

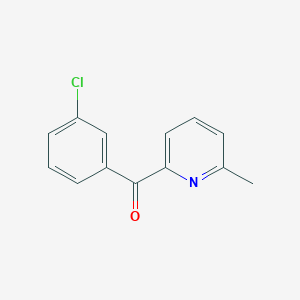

Application 2: Heteroaryl Chalcones

- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of heteroaryl chalcones. Chalcones are important constituents of many natural products and have been screened for a wide range of pharmacological activities such as antibacterial, antitumor, anti-inflammatory, antifungal, and antioxidant properties .

- Methods of Application: The compound was synthesized through aldol condensation and Claisen-Schmidt condensation between aryl ketones and aromatic aldehydes in acidic or basic media .

- Results or Outcomes: The synthesized compound showed a varied range of inhibition values against all the tested microbial strains .

Application 3: Synthesis of Pyrazole Derivatives

- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of pyrazole derivatives. Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicinal chemistry due to their wide range of biological activities .

- Methods of Application: The compound is used as a starting material in the synthesis of various pyrazole derivatives. The synthesis involves the reaction of “3-(5-Chloro-2-thienyl)-4-methylpyridine” with hydrazine to form the corresponding pyrazole .

- Results or Outcomes: The synthesized pyrazole derivatives were found to have various biological activities, although the specific activities were not mentioned in the source .

Application 5: Synthesis of Pyrazole Carbohydrazide Derivatives

- Summary of the Application: “3-(5-Chloro-2-thienyl)-4-methylpyridine” is used in the synthesis of pyrazole carbohydrazide derivatives. These compounds are important in the field of medicinal chemistry due to their wide range of biological activities .

- Methods of Application: The compound is used as a starting material in the synthesis of various pyrazole carbohydrazide derivatives. The synthesis involves the reaction of “3-(5-Chloro-2-thienyl)-4-methylpyridine” with carbohydrazide .

- Results or Outcomes: The synthesized pyrazole carbohydrazide derivatives were found to have various biological activities, although the specific activities were not mentioned in the source .

Safety And Hazards

Orientations Futures

The future research directions involving this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it might be studied further as a potential drug. If the compound has unique chemical reactivity, it might be used to develop new synthetic methods .

Propriétés

IUPAC Name |

3-(5-chlorothiophen-2-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-4-5-12-6-8(7)9-2-3-10(11)13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOCKHKOSDFTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-thienyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)

![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)

![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)